Cas no 1692541-33-5 (2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

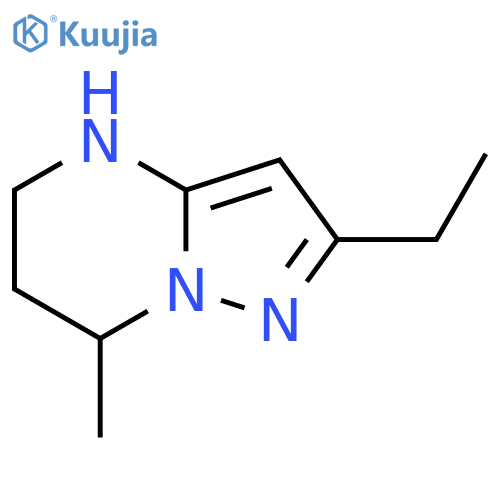

1692541-33-5 structure

商品名:2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine

2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

- EN300-1119412

- 1692541-33-5

- Pyrazolo[1,5-a]pyrimidine, 2-ethyl-4,5,6,7-tetrahydro-7-methyl-

- 2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine

-

- インチ: 1S/C9H15N3/c1-3-8-6-9-10-5-4-7(2)12(9)11-8/h6-7,10H,3-5H2,1-2H3

- InChIKey: WXJWOHUKUOLCAP-UHFFFAOYSA-N

- ほほえんだ: N12C(=CC(CC)=N1)NCCC2C

計算された属性

- せいみつぶんしりょう: 165.126597491g/mol

- どういたいしつりょう: 165.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 29.8Ų

じっけんとくせい

- 密度みつど: 1.19±0.1 g/cm3(Predicted)

- ふってん: 306.3±21.0 °C(Predicted)

- 酸性度係数(pKa): 4.97±0.40(Predicted)

2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1119412-2.5g |

2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1692541-33-5 | 95% | 2.5g |

$2351.0 | 2023-10-27 | |

| Enamine | EN300-1119412-0.1g |

2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1692541-33-5 | 95% | 0.1g |

$1056.0 | 2023-10-27 | |

| Enamine | EN300-1119412-0.5g |

2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1692541-33-5 | 95% | 0.5g |

$1152.0 | 2023-10-27 | |

| Enamine | EN300-1119412-5.0g |

2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1692541-33-5 | 5g |

$3894.0 | 2023-06-09 | ||

| Enamine | EN300-1119412-10.0g |

2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1692541-33-5 | 10g |

$5774.0 | 2023-06-09 | ||

| Enamine | EN300-1119412-0.05g |

2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1692541-33-5 | 95% | 0.05g |

$1008.0 | 2023-10-27 | |

| Enamine | EN300-1119412-0.25g |

2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1692541-33-5 | 95% | 0.25g |

$1104.0 | 2023-10-27 | |

| Enamine | EN300-1119412-10g |

2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1692541-33-5 | 95% | 10g |

$5159.0 | 2023-10-27 | |

| Enamine | EN300-1119412-1.0g |

2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1692541-33-5 | 1g |

$1343.0 | 2023-06-09 | ||

| Enamine | EN300-1119412-1g |

2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1692541-33-5 | 95% | 1g |

$1200.0 | 2023-10-27 |

2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

1692541-33-5 (2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine) 関連製品

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬